![molecular formula C21H21N3O3 B3728010 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728010.png)
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol
Übersicht
Beschreibung
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2003 and has since been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and sleep disorders. It has also been studied for its potential role in regulating circadian rhythms and as a potential treatment for obesity.
Wirkmechanismus
4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol acts as a selective antagonist of the serotonin 5-HT7 receptor. The 5-HT7 receptor is widely distributed throughout the central nervous system and is involved in a variety of physiological processes such as learning and memory, circadian rhythms, and the regulation of mood and behavior. By blocking the 5-HT7 receptor, 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol can modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to regulate the expression of various genes involved in circadian rhythms and mood regulation. In animal studies, 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol is its selectivity for the 5-HT7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol is its relatively low potency, which may require higher doses for therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol. One area of interest is its potential role in regulating circadian rhythms and sleep disorders. Another area of interest is its potential as a treatment for obesity, as studies have shown that the 5-HT7 receptor is involved in the regulation of energy balance. Additionally, further research is needed to fully understand the mechanism of action of 4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol and its potential therapeutic applications in various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-18-8-6-17(7-9-18)20-14-19(22-27-20)21(26)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14,25H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFMKSQOXULRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Benzylpiperazine-1-carbonyl)-1,2-oxazol-5-YL]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.